Mu Opioid Receptor Binding Affinity: Pericine Demonstrates 6-Fold Higher Potency than Codeine and 3.8-Fold Higher than Pericalline
Pericine exhibits mu opioid receptor binding affinity superior to both the clinical reference compound codeine and the structurally related co-isolated alkaloid pericalline. In direct head-to-head comparison within the same opiate receptor binding study using 3H-naloxone as the radioligand, pericine achieved half-maximal inhibition at 0.6 µM, whereas codeine required 3.6 µM for equivalent receptor displacement, representing a 6-fold potency advantage for pericine [1]. Against the structurally related comparator pericalline (also isolated from the same Picralima nitida culture), pericine demonstrated a 3.8-fold higher potency (IC50: 0.6 µM vs 2.3 µM) [2].
| Evidence Dimension | Mu opioid receptor binding affinity (IC50, µM) |
|---|---|
| Target Compound Data | 0.6 µM |
| Comparator Or Baseline | Codeine: 3.6 µM; Pericalline: 2.3 µM |
| Quantified Difference | 6-fold vs codeine; 3.8-fold vs pericalline |
| Conditions | 3H-naloxone binding assay; opiate receptor preparation; in vitro |
Why This Matters
This 6-fold potency differential relative to codeine establishes pericine as a higher-sensitivity tool compound for mu opioid receptor screening and provides a quantifiable selection criterion when higher-affinity natural product-derived opioid scaffolds are required for SAR campaigns.
- [1] Sadlowski CM. Studies toward the total synthesis of subincanadine E. Graduate College Dissertations and Theses, University of Vermont; 2015. View Source
- [2] Arens H, Borbe HO, Ulbrich B, Stöckigt J. Detection of pericine, a new CNS-active indole alkaloid from Picralima nitida cell suspension culture by opiate receptor binding studies. Planta Med. 1982;46(4):210-214. View Source
